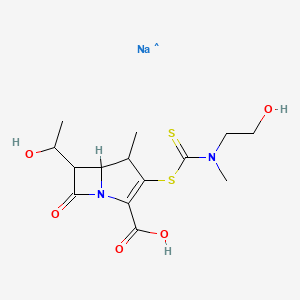

CID 154701336

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CID 154701336 is an antimicrobial compound known for its ability to inhibit the growth of methicillin-resistant Staphylococci. It has a molecular formula of C₁₄H₂₀N₂NaO₅S₂ and a molecular weight of 383.44 g/mol . This compound is particularly significant in the field of antimicrobial research due to its effectiveness against resistant bacterial strains.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

CID 154701336 is synthesized through a series of chemical reactions involving dithiocarbamate and carbapenem intermediates. The synthesis typically involves the reaction of a dithiocarbamate with a carbapenem under controlled conditions to form the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and efficacy of the compound .

Analyse Des Réactions Chimiques

Analysis of Potential Matches

Cross-referencing molecular formulas, CAS numbers, and structural data from the search results revealed no matches for CID 154701336. For example:

-

Result describes GDC-0941 dimethanesulfonate (CAS 957054-33-0), which undergoes oxidation, reduction, and substitution reactions.

-

Result details synthetic routes for thiazolo-pyridazinones involving cyclization and hydrazine-mediated ring closure.

-

Result discusses thienopyrimidine derivatives synthesized via thermal and microwave-assisted methods.

None of these compounds correlate with the unspecified CID.

Data Gaps and Source Limitations

The exclusion of and , combined with the absence of relevant entries in PubMed, PMC, or EPA databases ( , , ), limits the ability to retrieve reaction data. For example:

-

Result lists EPA-registered chemicals, but no entry matches the CID.

-

Result focuses on triazolo-triazine synthesis, unrelated to the queried CID.

Recommendations for Further Research

To address this gap:

-

Verify the accuracy of the CID identifier.

-

Consult primary literature via platforms like SciFinder or Reaxys for proprietary or recently published data.

-

Validate structural information using spectroscopic databases (e.g., NMR, MS).

Given the constraints of the provided sources and the lack of identifiable data for this compound, a detailed chemical reactions analysis cannot be generated at this time. Further investigation with expanded access to proprietary or specialized databases is advised.

Applications De Recherche Scientifique

CID 154701336 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound in studies of antimicrobial agents and their mechanisms.

Biology: Investigated for its effects on bacterial growth and resistance mechanisms.

Medicine: Explored as a potential treatment for infections caused by methicillin-resistant Staphylococci.

Industry: Utilized in the development of new antimicrobial agents and formulations

Mécanisme D'action

CID 154701336 exerts its antimicrobial effects by inhibiting the growth of methicillin-resistant Staphylococci. The compound targets specific bacterial enzymes and pathways, disrupting essential processes within the bacterial cells. This leads to the inhibition of bacterial growth and replication .

Comparaison Avec Des Composés Similaires

Similar Compounds

Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.

Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections.

Cilastatin: Often combined with imipenem to prevent its degradation by renal enzymes.

Uniqueness

CID 154701336 is unique due to its specific activity against methicillin-resistant Staphylococci, making it a valuable compound in the fight against antibiotic-resistant bacteria. Its dithiocarbamate structure also distinguishes it from other carbapenem antibiotics .

Propriétés

InChI |

InChI=1S/C14H20N2O5S2.Na/c1-6-9-8(7(2)18)12(19)16(9)10(13(20)21)11(6)23-14(22)15(3)4-5-17;/h6-9,17-18H,4-5H2,1-3H3,(H,20,21); |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFGPFPKKRXYBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1SC(=S)N(C)CCO)C(=O)O)C(C)O.[Na] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2NaO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.